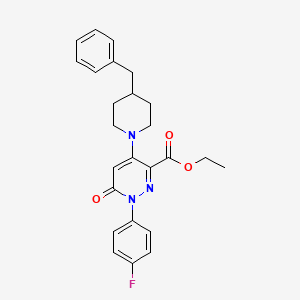

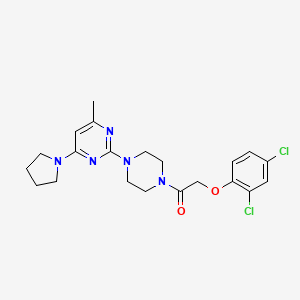

![molecular formula C20H20N2O4S2 B2711322 Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1705550-81-7](/img/structure/B2711322.png)

Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is a complex organic compound. However, there is limited information available about this specific compound. It seems to be related to a class of compounds that include a benzo[d]thiazol-2-yl group12. These compounds have been studied for various applications, including as potential inhibitors of quorum sensing in bacteria2.

Synthesis Analysis

The synthesis of related compounds involves coupling substituted 2-amino benzothiazoles with other groups3. However, the specific synthesis process for “Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is not available in the retrieved information.

Molecular Structure Analysis

The molecular structure of related compounds has been studied1. For example, the crystal structure of (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, a related compound, has been reported1. However, the specific molecular structure of “Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” is not available in the retrieved information.

Chemical Reactions Analysis

The chemical reactions involving “Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” are not available in the retrieved information.Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported45. However, the specific physical and chemical properties of “Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” are not available in the retrieved information.Scientific Research Applications

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as promising new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides were prepared and evaluated for their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This research highlighted the low cytotoxicity and significant anti-mycobacterial potential of these compounds, suggesting their value in therapeutic applications against tuberculosis (Pancholia et al., 2016).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial activity of new pyridine derivatives, including 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid derivatives. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2011).

Structural Exploration and Biological Evaluation

Research into the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, has been conducted. These studies not only characterize these compounds at the molecular level but also evaluate their antiproliferative activity, contributing to the understanding of their potential in medical applications (Benaka Prasad et al., 2018).

Crystal Structure and DFT Calculations

Further research into the crystal structure, Hirshfeld surface analysis, and DFT calculations of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been reported. These studies provide insight into the molecular interactions and stability of these compounds, which is critical for drug design and development processes (Kumara et al., 2017).

Antiestrogenic Properties

Another area of research is the development of nonsteroidal antiestrogens, such as 3-aroyl-2-arylbenzo[b]thiophene derivatives, for their potential in treating conditions sensitive to estrogen levels. These compounds were evaluated for their ability to inhibit the growth-stimulating action of estradiol, showing promising results as estrogen antagonists (Jones et al., 1984).

Safety And Hazards

Future Directions

The future directions for the study of related compounds include further investigation of their potential as quorum sensing inhibitors2 and as anti-Parkinsonian agents4. However, the specific future directions for the study of “Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone” are not available in the retrieved information.

Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and review of more recent literature may be necessary.

properties

IUPAC Name |

1,3-benzothiazol-2-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)16-10-12-22(13-11-16)20(23)19-21-17-4-2-3-5-18(17)27-19/h2-9,16H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADBCWDYWRUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2711239.png)

![ethyl 5-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-4-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2711244.png)

![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B2711249.png)

![2-{[5-(4-bromophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B2711250.png)

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711251.png)

![(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2711256.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711259.png)

![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2711260.png)